molecular formula C13H14N2 B091796 3-(4-Aminobenzyl)aniline CAS No. 19430-83-2

3-(4-Aminobenzyl)aniline

Cat. No. B091796
CAS RN: 19430-83-2
M. Wt: 198.26 g/mol
InChI Key: FGWQCROGAHMWSU-UHFFFAOYSA-N
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Description

The compound "3-(4-Aminobenzyl)aniline" is a derivative of aniline, which is a primary aromatic amine. It is structurally characterized by an amino group attached to a benzyl group, which is further connected to another phenyl ring. This structure is a common motif in various chemical syntheses and polymer studies, particularly in the development of conducting polymers and copolymers that exhibit unique electrochemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves reductive alkylation, as described in the synthesis of a key intermediate for the CCR5 antagonist TAK-779. This process includes the reductive alkylation of methylamine with tetrahydro-4H-pyran-4-one followed by alkylation with 4-nitrobenzylbromide and subsequent reduction, yielding a high isolated yield from the starting materials using commercially available reagents . Although this synthesis does not directly pertain to "3-(4-Aminobenzyl)aniline," it provides insight into the methods that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(4-Aminobenzyl)aniline" has been studied using various spectroscopic techniques. For instance, the Fourier transform infrared (FT-IR) and FT-Raman spectroscopy have been employed to analyze the vibrational spectra of related compounds, providing detailed interpretations based on the calculated potential energy distribution (PED) . Additionally, nuclear magnetic resonance (NMR) chemical shifts have been calculated using the GIAO method, which could be applicable to the structural analysis of "3-(4-Aminobenzyl)aniline" .

Chemical Reactions Analysis

The chemical reactivity of aniline derivatives is often explored in the context of copolymerization. For example, the electrochemical polymerization of aminobenzoic acids and mixtures with aniline has been carried out, resulting in conducting polymers with characteristics influenced by the aminobenzoic acids . These findings suggest that "3-(4-Aminobenzyl)aniline" could also participate in similar polymerization reactions, potentially leading to new materials with tailored properties.

Physical and Chemical Properties Analysis

The physical and chemical

Scientific Research Applications

  • Synthesis of Anilines

    • Field : Organic Chemistry
    • Application : Anilines are used in a wide range of chemical reactions. The synthesis of anilines is a comprehensive review of the methods and applications of aniline synthesis, covering both classical and modern approaches .
    • Methods : The article provides an overview of the reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates .
    • Results : The synthesis of anilines has significant biological and industrial importance as intermediates .
  • Quinoline Synthesis

    • Field : Medicinal Chemistry
    • Application : Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
    • Methods : Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
    • Results : Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .
  • Synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl Ester

    • Field : Organic Synthesis
    • Application : 4-Aminobenzyl alcohol is used in the synthesis of this compound .
    • Methods : The specific methods of synthesis are not provided in the sources, but it involves the use of 4-Aminobenzyl alcohol .
    • Results : The synthesis results in the formation of the specified ester .
  • Synthesis of Cross-Azo Compounds

    • Field : Organic Chemistry
    • Application : 4-Aminobenzyl alcohol can be used as a reactant to synthesize cross-azo compounds .
    • Methods : The specific methods of synthesis are not provided in the sources, but it involves the use of 4-Aminobenzyl alcohol .
    • Results : The synthesis results in the formation of cross-azo compounds .
  • Synthesis of Cathepsin B Cleavable Dipeptide Linker

    • Field : Biochemistry
    • Application : 4-Aminobenzyl alcohol can be used in the synthesis of a cathepsin B cleavable dipeptide linker .
    • Methods : The specific methods of synthesis are not provided in the sources, but it involves the use of 4-Aminobenzyl alcohol .
    • Results : The synthesis results in the formation of a cathepsin B cleavable dipeptide linker .
  • Synthesis of Hydrogelators for Drug Delivery Applications

    • Field : Pharmaceutical Sciences
    • Application : 4-Aminobenzyl alcohol can be used as a starting material to synthesize hydrogelators for drug delivery applications .
    • Methods : The specific methods of synthesis are not provided in the sources, but it involves the use of 4-Aminobenzyl alcohol .
    • Results : The synthesis results in the formation of hydrogelators for drug delivery applications .
  • Synthesis of Aromatic Amines

    • Field : Organic Chemistry
    • Application : 3-(4-Aminobenzyl)aniline can be used in the synthesis of aromatic amines .
    • Methods : The specific methods of synthesis are not provided in the sources, but it involves the use of 3-(4-Aminobenzyl)aniline .
    • Results : The synthesis results in the formation of aromatic amines .
  • Synthesis of Arylmethylamines

    • Field : Organic Chemistry
    • Application : 3-(4-Aminobenzyl)aniline can be used in the synthesis of arylmethylamines .
    • Methods : The specific methods of synthesis are not provided in the sources, but it involves the use of 3-(4-Aminobenzyl)aniline .
    • Results : The synthesis results in the formation of arylmethylamines .
  • Synthesis of N-Alkylated Amines

    • Field : Organic Chemistry
    • Application : 3-(4-Aminobenzyl)aniline can be used in the synthesis of N-alkylated amines .
    • Methods : The specific methods of synthesis are not provided in the sources, but it involves the use of 3-(4-Aminobenzyl)aniline .
    • Results : The synthesis results in the formation of N-alkylated amines .

Safety And Hazards

Exposure to this compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

3-[(4-aminophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-12-6-4-10(5-7-12)8-11-2-1-3-13(15)9-11/h1-7,9H,8,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWQCROGAHMWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173054
Record name Benzenamine, 3-((4-aminophenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminobenzyl)aniline

CAS RN

19430-83-2
Record name Benzenamine, 3-((4-aminophenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019430832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-((4-aminophenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-Diaminodiphenylmethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

15.3 g (0.05 mol) of 3,4'-dinitro-4-chlorobenzophenone, 0.75 g of 5% Pd/C and 50 ml of ethyl cellosolve were charged in a closed glass vessel equipped with a thermometer and a stirrer. While stirring the mixture at a temperature of 75° to 80° C., hydrogen was introduced thereinto and 10.3 l (0.46 mol) of hydrogen was absorbed in 13 hours. Since no more absorption of hydrogen was observed, the reaction was terminated at this point. The reaction solution was neutralized with 3.6 g (0.06 mol) of 28% aqueous ammonia. The catalyst was removed by filtration. The filtrate was concentrated to obtain 3,4'-diaminodiphenylmethane as a brown oil. A high performance liquid chromatography revealed that the purity was 88.2%.
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.3 L
Type
reactant
Reaction Step Three
Quantity
3.6 g
Type
reactant
Reaction Step Four

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